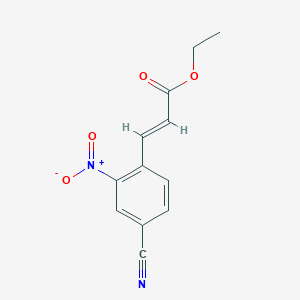![molecular formula C22H23N3O5 B2516279 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618404-61-8](/img/structure/B2516279.png)
4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of multiple functional groups, including a dihydrobenzodioxine moiety, a pyrrolidinone core, and a dimethylaminoethyl side chain, which could contribute to a variety of chemical properties and biological activities.
Synthesis Analysis
The synthesis of related dihydrobenzodioxine derivatives has been reported using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent, under a specific temperature and pressure conditions, leading to the formation of 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives with a significant degree of stereoselectivity .
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using X-ray diffraction analysis, which allows for the determination of the configuration around the double bond of the major stereoisomers. This technique is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which in turn influences the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis of similar compounds involves Lewis acid-mediated cyclizations, which can lead to the formation of novel heterocyclic systems such as 1,4-benzothiazepines and 1,4-benzoxazepines . These reactions typically involve the formation of new rings by intramolecular attack of nucleophilic groups on electrophilic centers within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are not directly reported in the provided papers. However, based on the functional groups present in the molecule, one can infer that the compound may exhibit a range of properties including potential antimicrobial and antioxidant activities. The presence of a pyrrolidinone core and a dimethylaminoethyl side chain suggests that the compound might interact with biological systems, possibly through hydrogen bonding or ionic interactions .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
The structural intricacies of similar compounds have been examined through various techniques, highlighting their potential for forming specific molecular interactions. For instance, studies on dabigatran etexilate tetrahydrate explored the dihedral angles formed by benzene and pyridine rings, emphasizing the importance of intramolecular N—H⋯O hydrogen bonds in crystal formation (Hong-qiang Liu et al., 2012). Such insights can be pivotal in understanding the binding affinities and interaction mechanisms of complex molecules.
Novel Fluorescent Probes
Innovative applications include the development of fluorescent probes based on similar structural frameworks for the detection of carbon dioxide levels. A study demonstrated the synthesis of probes with aggregation-enhanced emission features for real-time, quantitative detection of low CO2 levels (Huan Wang et al., 2015). This approach showcases the compound's potential in environmental monitoring and biomedical applications.
Supramolecular Chemistry
Research into supramolecular adducts of 4-dimethylaminopyridine and carboxylic acids, constructed by classical H-bonds and noncovalent interactions, reveals the compound's utility in forming complex structures. Such structures have been analyzed for their potential in creating new materials with unique properties (W. Fang et al., 2020).
Antitumor Activity
Compounds structurally related to the one have been evaluated for their antitumor activities. A study on 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones explored their potential as topoisomerase I-targeting anticancer agents, highlighting significant cytotoxic activity against various cancer cell lines (Alexander L. Ruchelman et al., 2003).
Synthetic Methodologies
The synthesis and chemical reactivity of compounds bearing a similar structure to the one have been extensively studied, leading to the development of novel synthetic methodologies. These studies provide a foundation for the synthesis of diverse pharmaceuticals and materials (S. Makhseed et al., 2007).
Eigenschaften
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-24(2)8-9-25-19(15-4-3-7-23-13-15)18(21(27)22(25)28)20(26)14-5-6-16-17(12-14)30-11-10-29-16/h3-7,12-13,19,26H,8-11H2,1-2H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCURNUVUUFQQP-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516201.png)


![benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2516206.png)

![N-(4-ethylphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2516208.png)
![5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2516210.png)


![2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2516215.png)
![N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2516216.png)
